1-Butanol, 4-(2-naphthalenyloxy)-
Description
Structure
3D Structure
Properties
CAS No. |
123601-44-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-naphthalen-2-yloxybutan-1-ol |
InChI |
InChI=1S/C14H16O2/c15-9-3-4-10-16-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,15H,3-4,9-10H2 |
InChI Key |
HWCZWXRASQQYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCO |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways Involving 1 Butanol, 4 2 Naphthalenyloxy
Mechanistic Investigations of Ether Formation Reactions
The formation of the aryl ether bond in 1-Butanol (B46404), 4-(2-naphthalenyloxy)- is a cornerstone of its synthesis. The most prevalent methods involve nucleophilic substitution reactions.
The synthesis of 1-Butanol, 4-(2-naphthalenyloxy)- is most commonly achieved via the Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wvu.edubyjus.com This method involves the reaction of an alkoxide ion with a primary alkyl halide. masterorganicchemistry.com
The mechanism proceeds in two main steps:
Formation of the Nucleophile: 2-Naphthol (B1666908) is treated with a base, such as sodium hydroxide (B78521), to deprotonate the phenolic hydroxyl group. wvu.educhegg.com This creates a potent nucleophile, the sodium 2-naphthoxide ion. The resulting naphthoxide is resonance-stabilized, which makes the parent 2-naphthol more acidic than typical alcohols and facilitates its deprotonation. khanacademy.org
Nucleophilic Attack: The 2-naphthoxide ion then attacks an appropriate electrophile, such as 4-bromo-1-butanol (B1194514) or 1,4-dibromobutane. The reaction with 4-bromo-1-butanol involves the naphthoxide attacking the carbon atom bonded to the bromine. This attack occurs from the backside of the C-Br bond in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken. masterorganicchemistry.com This SN2 pathway is favored because the electrophilic carbon is primary, which minimizes steric hindrance and allows for easy access by the nucleophile. masterorganicchemistry.comquora.com
An alternative SN1 (unimolecular nucleophilic substitution) pathway is highly unlikely for this synthesis. The SN1 mechanism involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com For a primary alkyl halide like 4-bromo-1-butanol, this would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. quora.commasterorganicchemistry.com Therefore, the SN2 mechanism is the dominant and more efficient pathway. libretexts.org
Table 1: Comparison of SN1 and SN2 Pathways for Ether Formation
| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to 1-Butanol, 4-(2-naphthalenyloxy)- Synthesis |
|---|---|---|---|
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] | The reaction rate depends on both the naphthoxide and the butyl halide concentrations, consistent with SN2. youtube.com |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | A concerted mechanism avoids the formation of an unstable primary carbocation. masterorganicchemistry.comyoutube.com |
| Substrate | Favored by 3° alkyl halides | Favored by methyl and 1° alkyl halides | The butanol-derived electrophile has a primary carbon, strongly favoring the SN2 pathway. masterorganicchemistry.comquora.com |
| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile | 2-Naphthoxide is a strong nucleophile, ideal for an SN2 reaction. wvu.edulibretexts.org |
While the Williamson ether synthesis is the most direct route, an alternative mechanism for forming aryl ethers is nucleophilic aromatic substitution (SNAr). This pathway proceeds via an addition-elimination mechanism. libretexts.orgchemistrysteps.com
The theoretical synthesis of 1-Butanol, 4-(2-naphthalenyloxy)- via this mechanism would involve the attack of a butoxide nucleophile (e.g., from 1,4-butanediol) on a naphthalene (B1677914) ring bearing a good leaving group (like a halide) at the 2-position. numberanalytics.com
The mechanism involves two key steps:
Addition: The nucleophile attacks the aromatic ring at the carbon bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comucalgary.ca
Elimination: The leaving group is expelled, and the aromaticity of the naphthalene ring is restored, yielding the final ether product. chemistrysteps.comucalgary.ca
However, this SNAr pathway is generally inefficient for simple aryl halides like 2-chloronaphthalene. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions relative to the leaving group. libretexts.orgucalgary.ca These groups are necessary to stabilize the negative charge of the Meisenheimer complex. Since the naphthalene ring in this context lacks such activating groups, the addition-elimination pathway is significantly less favorable than the SN2 Williamson ether synthesis. numberanalytics.com
Mechanistic Aspects of Transformations of the Butanol Moiety
The terminal primary alcohol group is a key site of reactivity in the 1-Butanol, 4-(2-naphthalenyloxy)- molecule.
Oxidation: As a primary alcohol, the butanol moiety can be oxidized. The reaction mechanism depends on the oxidizing agent used. With mild oxidizing agents, the alcohol undergoes oxidation to form the corresponding aldehyde, 4-(2-naphthalenyloxy)butanal. Stronger oxidizing agents will further oxidize the intermediate aldehyde to the carboxylic acid, 4-(2-naphthalenyloxy)butanoic acid. chemcess.com The initial step of oxidation often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step that removes a proton from the carbinol carbon and forms the new carbonyl group. During the high-temperature oxidation of 1-butanol, consumption primarily occurs through H-atom abstraction, leading to radical formation. nih.gov
Esterification: The alcohol can react with a carboxylic acid to form an ester in a process known as Fischer esterification. youtube.commasterorganicchemistry.com This is an acid-catalyzed equilibrium reaction. The mechanism involves several steps:
Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. youtube.commasterorganicchemistry.com
Nucleophilic attack by the oxygen atom of the alcohol group of 1-Butanol, 4-(2-naphthalenyloxy)- on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups.
Elimination of water as a leaving group, reforming the carbonyl double bond.
Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the ester, an excess of the alcohol or removal of water is typically employed. masterorganicchemistry.com An alternative is the Steglich esterification, which uses DCC and a catalyst like DMAP, and is suitable for sterically hindered substrates. organic-chemistry.org
Elimination (Dehydration): Acid-catalyzed dehydration of the alcohol can lead to the formation of an alkene, 4-(2-naphthalenyloxy)-1-butene. This reaction typically proceeds through an E1 or E2 mechanism. libretexts.org In an E1 mechanism, the hydroxyl group is protonated by the acid to form a good leaving group (water). The water molecule departs, forming a primary carbocation. A base (like water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon to form the double bond. However, the formation of a primary carbocation is unfavorable and may be prone to rearrangement. rsc.org An E2 mechanism can be favored by using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.org
Mechanisms involving the carbon chain of the butanol moiety are less common under standard laboratory conditions but are relevant in specific synthetic contexts.
Carbon-Carbon Bond Formation: The carbon chain can be extended through various synthetic methodologies. For instance, the alcohol could be converted to a halide and then used in reactions with organometallic reagents. Another possibility is the Guerbet reaction, where primary alcohols are dimerized at high temperatures over a catalyst to form branched alcohols with a longer carbon chain. This reaction involves initial dehydrogenation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation, dehydration, and subsequent hydrogenation steps. In biological systems, the 1-butanol synthesis pathway can be extended to produce longer-chain alcohols like 1-hexanol (B41254) by the sequential action of enzymes that catalyze the formation of new carbon-carbon bonds. acs.org Nucleophilic substitution using cyanide ions on a haloalkane derivative is a classic method to extend a carbon chain by one carbon, forming a nitrile. thesciencehive.co.uk
Carbon-Carbon Bond Cleavage: The C-C bonds within the butyl chain are generally stable. Cleavage typically requires significant energy input, such as through pyrolysis or mass spectrometry. In such high-energy processes, the molecule undergoes fragmentation, breaking into smaller, more stable radical or ionic species. Under typical synthetic conditions, C-C bond cleavage within the saturated alkyl chain is not a facile or predictable reaction.
Mechanistic Aspects of Transformations of the Naphthalene Moiety
The naphthalene ring in 1-Butanol, 4-(2-naphthalenyloxy)- can undergo transformations, most notably electrophilic aromatic substitution. The ether oxygen atom attached to the ring plays a critical role in directing the outcome of these reactions.
The alkoxy group (-O-butyl-OH) is an activating group because the oxygen atom can donate a lone pair of electrons into the aromatic system via resonance. This increases the electron density of the naphthalene ring, making it more susceptible to attack by electrophiles than unsubstituted naphthalene. This activating effect also directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. In the case of a 2-substituted naphthalene, this corresponds to the 1- and 3-positions.
The general mechanism for electrophilic aromatic substitution on the naphthalene ring involves two steps:
Electrophilic Attack: An electrophile (E⁺) attacks the electron-rich naphthalene ring, breaking one of the double bonds and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across several carbon atoms of the ring system.
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the naphthalene ring and yields the substituted product.
Examples of such reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), Friedel-Crafts alkylation, and acylation. The precise position of substitution will be governed by a combination of the electronic directing effects of the alkoxy group and steric hindrance.
Electrophilic Aromatic Substitution Pathways on the Naphthalene Ring
The naphthalene ring system in 1-Butanol, 4-(2-naphthalenyloxy)- is susceptible to electrophilic aromatic substitution (EAS). The position of substitution on the ring is directed by the existing 4-(butoxy) group attached to the 2-position of the naphthalene core. Alkoxy groups, such as the one present in this molecule, are activating ortho-, para-directors due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. organicchemistrytutor.comyoutube.com This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com
In the case of a 2-substituted naphthalene, the 'ortho' positions are C1 and C3, and the 'para' positions are C6 and C8 (relative to the C2 substituent). Naphthalene itself is more reactive than benzene, and electrophilic attack generally favors the 1-position (alpha) over the 2-position (beta) because the intermediate for 1-substitution is more stable. libretexts.orgpearson.com For a 2-substituted naphthalene, the position of further substitution is a balance between the electronic directing effect of the substituent and the inherent reactivity of the naphthalene positions.
The 4-(2-naphthalenyloxy)- group is an activating ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ether linkage. Specifically, the C1 and C3 positions are ortho, and the C6 and C8 positions are para relative to the C2 substituent. However, the inherent higher reactivity of the alpha-positions (C1, C4, C5, C8) of the naphthalene ring system also plays a crucial role. libretexts.org Consequently, substitution at the C1 position is strongly favored as it is both an ortho position to the activating group and an alpha position of the naphthalene ring. Substitution at the C3 position (ortho) is less favorable than C1 because it is a beta-position. Among the para-directing positions, C6 (a beta-position) and C8 (an alpha-position), the C8 position might be sterically hindered by the peri-hydrogen at C1. Therefore, the most likely sites for electrophilic attack are C1, followed by C6 and C3.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the naphthalene ring, primarily at the C1 position.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will lead to the corresponding halo-substituted derivative, again favoring the C1 position.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.cnorganic-chemistry.org This reaction would yield a ketone, for instance, 1-acetyl-4-(2-naphthalenyloxy)-1-butanol, if acetyl chloride is used. The product of Friedel-Crafts acylation is a deactivated ketone, which prevents further acylation reactions. organic-chemistry.org
Friedel-Crafts Alkylation: Similar to acylation, an alkyl group can be introduced using an alkyl halide and a Lewis acid. However, this reaction is prone to polyalkylation and carbocation rearrangements. libretexts.org
| Reaction | Reagents | Major Product (Predicted) | Minor Product(s) (Predicted) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-4-(2-naphthalenyloxy)-1-butanol | 6-Nitro- and 3-Nitro- derivatives |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(2-naphthalenyloxy)-1-butanol | 6-Bromo- and 3-Bromo- derivatives |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-4-(2-naphthalenyloxy)-1-butanol | 6-Acetyl- and 3-Acetyl- derivatives |
Ring Functionalization and Modification Mechanisms
Beyond electrophilic substitution, the structure of 1-Butanol, 4-(2-naphthalenyloxy)- can be modified through reactions targeting the butanol side chain or the naphthalene core itself.
Oxidation of the Butanol Side Chain: The primary alcohol moiety of the butanol side chain can be oxidized. passmyexams.co.uk Using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, 4-(2-naphthalenyloxy)butanal. brainly.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the complete oxidation to a carboxylic acid, 4-(2-naphthalenyloxy)butanoic acid. brainly.comnagwa.com It is important to note that under harsh oxidation conditions, the benzylic position of an alkyl side chain on an aromatic ring can also be oxidized to a carboxylic acid. openstax.orgleah4sci.comlibretexts.org However, in this molecule, the butoxy chain is attached via an ether linkage, not a direct carbon-carbon bond to the ring, making the butanol chain's reactivity more akin to a standard primary alcohol.
Etherification of the Alcohol: The hydroxyl group of the butanol chain can undergo further etherification, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.comkhanacademy.org
Reduction of the Naphthalene Ring: While the aromatic naphthalene ring is generally stable, it can be reduced under specific conditions. Catalytic hydrogenation with catalysts like rhodium or ruthenium under high pressure can reduce one of the rings to form a tetralin derivative.
Williamson Ether Synthesis for Formation: The ether linkage of 1-Butanol, 4-(2-naphthalenyloxy)- is typically formed via the Williamson ether synthesis. wikipedia.orgfrancis-press.comwvu.edu This involves the reaction of the sodium salt of 2-naphthol (sodium 2-naphthoxide) with a 4-halobutanol (e.g., 4-bromobutanol). This is an Sₙ2 reaction where the naphthoxide ion acts as the nucleophile. wikipedia.org
Kinetic and Thermodynamic Considerations of Critical Reaction Steps
The outcome of the reactions involving 1-Butanol, 4-(2-naphthalenyloxy)- is often governed by the principles of kinetics and thermodynamics, which determine the reaction rate and the relative stability of the products.
Determination of Rate-Determining Steps in Multi-step Reaction Sequences
Attack of the electrophile by the pi electrons of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.
The formation of the sigma complex is the rate-determining step. quora.comchegg.com This is because this step involves the disruption of the highly stable aromatic system, leading to a significant activation energy barrier. quora.com The stability of the intermediate sigma complex is crucial; a more stable intermediate will be formed faster. The activating 4-(butoxy) group helps to stabilize the positive charge in the sigma complex through resonance, particularly when the attack is at the ortho and para positions, thus increasing the reaction rate compared to unsubstituted naphthalene.
Analysis of Reaction Equilibria and Driving Forces
The final product distribution in a reaction can be under either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). In the electrophilic substitution of 2-substituted naphthalenes, attack at the 1-position is generally kinetically favored due to the greater stability of the resulting carbocation intermediate. libretexts.org
Thermodynamic Control: At higher temperatures, some reactions, like sulfonation, can be reversible. echemi.comstackexchange.com Under these conditions, an equilibrium can be established between the starting materials, intermediates, and products. The major product will be the most thermodynamically stable one, which may not be the one that is formed the fastest. echemi.comstackexchange.com For substituted naphthalenes, the 2-substituted product is often thermodynamically more stable than the 1-substituted product due to reduced steric hindrance. echemi.comstackexchange.com For 1-Butanol, 4-(2-naphthalenyloxy)-, while the C1-substituted product is kinetically favored in most EAS reactions, a reversible reaction at high temperature could potentially lead to a higher proportion of a more stable isomer, such as the C6-substituted product.
Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-Butanol, 4-(2-naphthalenyloxy)- |
| 1-Nitro-4-(2-naphthalenyloxy)-1-butanol |
| 1-Bromo-4-(2-naphthalenyloxy)-1-butanol |
| 1-Acetyl-4-(2-naphthalenyloxy)-1-butanol |
| 4-(2-naphthalenyloxy)butanal |
| 4-(2-naphthalenyloxy)butanoic acid |
| 2-naphthol |
| 4-bromobutanol |
| Naphthalene |
| Benzene |
| Tetralin |
Advanced Derivatization Strategies for Structural Modification and Analytical Enhancement
Targeted Functionalization of the Terminal Hydroxyl Group
The primary site for derivatization on 1-Butanol (B46404), 4-(2-naphthalenyloxy)- is the terminal hydroxyl (-OH) group. This reactive site allows for a multitude of chemical transformations, primarily through esterification and etherification reactions.
Esterification: The hydroxyl group can be readily converted into an ester. This is a common strategy to modify the polarity of the molecule and to introduce a wide variety of functional groups. The reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. For instance, reaction with acetic anhydride can yield 4-(2-naphthalenyloxy)butyl acetate (B1210297). researchgate.net This approach is not only for simple alkyl or aryl esters but can also be used to introduce reporter groups for analytical purposes.
Etherification: Another key functionalization is the formation of ethers. This is typically achieved by deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This Williamson ether synthesis can be used to introduce a range of alkyl or aryl groups at the terminus of the butoxy chain.
A summary of potential esterification and etherification reactions is presented in Table 1.
| Reaction Type | Reagent | Catalyst/Conditions | Product | Reference |
| Esterification | Acetic Anhydride | Pyridine or Acid Catalyst | 4-(2-naphthalenyloxy)butyl acetate | researchgate.net |
| Esterification | Benzoyl Chloride | Pyridine, 50°C | 4-(2-naphthalenyloxy)butyl benzoate | researchgate.net |
| Etherification | n-Butyl Bromide | Sodium Hydride (NaH) | 1-Butoxy-4-(2-naphthalenyloxy)butane | researchgate.net |
Table 1: Examples of Terminal Hydroxyl Group Functionalization
Chemical Modifications of the Alkyl Chain
While the terminal hydroxyl group is the most reactive site, the alkyl chain of 1-Butanol, 4-(2-naphthalenyloxy)- can also be a target for modification, although this generally requires more specific and often harsher reaction conditions.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) would be expected to yield 4-(2-naphthalenyloxy)butanal. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, would likely lead to the formation of 4-(2-naphthalenyloxy)butanoic acid. tandfonline.com The synthesis of 4-(2-Naphthyl)butanoic acid, a structurally similar compound, has been reported. chemicalbook.com
These transformations are outlined in Table 2.
| Reaction Type | Reagent | Solvent | Product | Reference |
| Oxidation (to aldehyde) | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 4-(2-naphthalenyloxy)butanal | researchgate.net |
| Oxidation (to carboxylic acid) | Potassium Permanganate (KMnO₄) | Basic solution, followed by acid workup | 4-(2-naphthalenyloxy)butanoic acid | tandfonline.com |
Table 2: Alkyl Chain Modification via Oxidation
Derivatization for Enhanced Chromatographic Resolution and Spectroscopic Sensitivity
For analytical purposes, particularly in chromatography, derivatization is a powerful tool to improve separation and detection. jfda-online.com
Gas Chromatography (GC): For GC analysis, the volatility of 1-Butanol, 4-(2-naphthalenyloxy)- can be increased, and peak tailing can be reduced by derivatizing the polar hydroxyl group. researchgate.netgcms.cz Common methods include:
Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Acylation: As mentioned earlier, acylation with reagents like acetic anhydride or trifluoroacetic anhydride introduces an acyl group, which can also improve chromatographic properties. jfda-online.com
High-Performance Liquid Chromatography (HPLC): For HPLC, especially with UV-Vis or fluorescence detection, derivatization can be employed to introduce a chromophore or a fluorophore, thereby significantly enhancing detection sensitivity. oup.com
UV-Vis Detection: The inherent naphthalene (B1677914) group provides strong UV absorbance. However, to shift the absorption to a more convenient wavelength or to increase the molar absorptivity, derivatization with a chromogenic reagent can be performed. For instance, diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) has been used for the colorimetric assay of the structurally similar propranolol (B1214883). oup.comresearchgate.net
Fluorescence Detection: To achieve very low detection limits, a fluorescent tag can be attached. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with alcohols to produce highly fluorescent derivatives. researchgate.net
A summary of these derivatization strategies for analytical enhancement is provided in Table 3.
| Analytical Technique | Derivatization Strategy | Reagent | Purpose | Reference |
| Gas Chromatography (GC) | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, reduce peak tailing | sigmaaldrich.com |
| Gas Chromatography (GC) | Acylation | Acetic Anhydride | Improve chromatographic properties | jfda-online.com |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detection Enhancement | Diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) | Introduce a chromophore | oup.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Labeling | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Introduce a fluorophore for sensitive detection | researchgate.net |
Table 3: Derivatization for Analytical Enhancement
Strategies for Chiral Derivatization and Stereoisomer Resolution
Since 1-Butanol, 4-(2-naphthalenyloxy)- is a chiral molecule, the separation of its enantiomers is of significant interest. This is often achieved by converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. koreascience.kr
This is typically accomplished by reacting the racemic alcohol with a chiral derivatizing agent (CDA). For alcohols, chiral carboxylic acids are commonly employed. The resulting diastereomeric esters can then be separated on a non-chiral stationary phase. After separation, the individual enantiomers of the alcohol can be recovered by hydrolysis of the ester.
A pertinent example is the use of (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) as a chiral derivatizing agent for the analysis of β-blockers, which share structural similarities with the target compound. koreascience.kr The separation of propranolol enantiomers has been extensively studied using various chiral stationary phases in HPLC, which represents a direct method for chiral resolution without derivatization. nih.govnih.govneliti.comnih.govresearchgate.net
Table 4 outlines a general strategy for chiral derivatization.
| Objective | Strategy | Chiral Derivatizing Agent (Example) | Intermediate | Separation Method | Reference |
| Enantiomer Resolution | Formation of Diastereomers | (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) | Diastereomeric esters | HPLC on a non-chiral column | koreascience.kr |
Table 4: Strategy for Chiral Derivatization and Resolution
Role of 1 Butanol, 4 2 Naphthalenyloxy As a Synthetic Building Block
Precursor in the Construction of Complex Organic Molecules
The inherent functionality of 1-Butanol (B46404), 4-(2-naphthalenyloxy)- makes it a promising starting material for the synthesis of elaborate organic molecules. The terminal hydroxyl group of the butanol chain serves as a key reactive site, enabling a variety of chemical transformations. This hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, thereby providing multiple pathways for chain extension and the introduction of additional molecular complexity.
Integration into Macrocyclic and Polymeric Architectures
The bifunctional nature of 1-Butanol, 4-(2-naphthalenyloxy)-, possessing both a reactive hydroxyl group and an extended aromatic system, makes it an intriguing candidate for the synthesis of macrocycles and polymers. The terminal alcohol can be utilized in cyclization reactions, where the butoxy chain acts as a flexible linker to connect with another part of the molecule or a different molecular entity, potentially leading to the formation of novel crown ethers or other macrocyclic structures.
In the realm of polymer chemistry, 1-Butanol, 4-(2-naphthalenyloxy)- could serve as a monomer. The hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, allowing for its incorporation into the backbone or as a pendant group of a polymer chain. The presence of the bulky and rigid naphthalenyloxy group would be expected to significantly influence the physical and thermal properties of the resulting polymer, potentially leading to materials with enhanced thermal stability or specific optical properties.
Utility in the Design and Synthesis of Novel Organic Scaffolds
The development of novel organic scaffolds is a cornerstone of medicinal chemistry and materials science. The structure of 1-Butanol, 4-(2-naphthalenyloxy)- provides a foundation for the generation of new molecular frameworks. The combination of a flexible aliphatic chain and a planar aromatic system allows for the design of molecules with defined spatial arrangements of functional groups.
For instance, the butoxy chain could serve as a spacer to position the naphthalene (B1677914) moiety at a specific distance from another pharmacophore or a reactive group. This controlled positioning is crucial in the design of molecules that can interact with biological targets or self-assemble into organized supramolecular structures. The synthesis of derivatives of 1-Butanol, 4-(2-naphthalenyloxy)- could lead to libraries of compounds with diverse three-dimensional shapes, providing a rich source of new scaffolds for drug discovery and material science exploration.
Theoretical and Computational Studies of 1 Butanol, 4 2 Naphthalenyloxy
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 1-Butanol (B46404), 4-(2-naphthalenyloxy)- is dictated by the interplay between the flexible butoxy chain and the aromatic naphthyl group. The naphthalene (B1677914) moiety, with its delocalized π-electron system, will significantly influence the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the electron-rich naphthalene ring, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the aromatic system, rendering it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO will be a critical determinant of the molecule's kinetic stability and reactivity. A smaller gap would imply higher reactivity.
Conformational Analysis and Energetic Landscapes
The conformational flexibility of 1-Butanol, 4-(2-naphthalenyloxy)- arises primarily from the rotations around the single bonds within the butoxy chain and the bond connecting the oxygen atom to the naphthalene ring. Computational studies on 1-butanol have revealed a complex potential energy surface with multiple stable conformers. researchgate.net For the C-C-C-C backbone of 1-butanol, conformers can be designated as trans (T) or gauche (G), and for the C-C-O-H dihedral angle, trans (t) or gauche (g/g'). researchgate.net Molecules in the solid state often adopt TTt and TTg conformations. researchgate.net In liquid and glassy states, a more diverse range of conformations such as TTx, TGx, GGx, and GTx are present. researchgate.net
For 1-Butanol, 4-(2-naphthalenyloxy)-, the interaction between the butoxy chain and the bulky naphthalene ring will introduce additional steric constraints, influencing the relative energies of the different conformers. The most stable conformers will be those that minimize steric hindrance between the two moieties. The energetic landscape, mapped by computational methods, would reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict spectroscopic parameters with a reasonable degree of accuracy, aiding in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: The predicted ¹H and ¹³C NMR chemical shifts for 1-Butanol, 4-(2-naphthalenyloxy)- would reflect the electronic environment of each nucleus. The protons and carbons of the naphthalene ring would exhibit chemical shifts characteristic of aromatic systems. The protons of the butoxy chain would show distinct signals, with their chemical shifts influenced by their proximity to the electronegative oxygen atom and the deshielding effects of the aromatic ring. For instance, the protons on the carbon adjacent to the ether oxygen (C4) would be expected to have a higher chemical shift compared to the other methylene (B1212753) protons in the chain.
IR Frequencies: The calculated IR spectrum would show characteristic vibrational frequencies. Key predicted bands would include:
C-H stretching vibrations from both the alkyl chain and the aromatic ring.
Aromatic C=C stretching vibrations from the naphthalene ring.
A strong C-O-C stretching vibration from the ether linkage.
O-H stretching vibration from the terminal hydroxyl group of the butanol moiety.
The NIST WebBook provides experimental IR spectra for 1-butanol, which can serve as a reference for the butoxy part of the molecule. nist.govnist.gov
Table 1: Predicted Spectroscopic Data for 1-Butanol, 4-(2-naphthalenyloxy)- (Illustrative)
| Parameter | Predicted Value Range | Notes |
| ¹H NMR (ppm) | ||
| Naphthalene Protons | 7.0 - 8.0 | Complex multiplet patterns |
| -OCH₂- (C4) | 3.8 - 4.2 | Triplet |
| -CH₂- (C3) | 1.7 - 2.0 | Multiplet |
| -CH₂- (C2) | 1.4 - 1.7 | Multiplet |
| -CH₂OH (C1) | 3.5 - 3.8 | Triplet |
| -OH | Variable | Broad singlet |
| ¹³C NMR (ppm) | ||
| Naphthalene Carbons | 105 - 160 | Multiple signals |
| -OCH₂- (C4) | 68 - 72 | |
| -CH₂- (C3) | 28 - 32 | |
| -CH₂- (C2) | 18 - 22 | |
| -CH₂OH (C1) | 60 - 64 | |
| IR Frequencies (cm⁻¹) | ||
| O-H Stretch | 3200 - 3600 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 3000 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-O-C Stretch | 1050 - 1250 | Strong |
Note: These are illustrative values and would require specific computational calculations for accurate prediction.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to investigate the mechanisms of reactions involving 1-Butanol, 4-(2-naphthalenyloxy)-, providing insights into the formation of intermediates and the energies of transition states.
Elucidation of Reaction Intermediates and Transition States
For reactions such as ether cleavage, oxidation, or substitution on the naphthalene ring, computational methods can map out the potential energy surface of the reaction. This allows for the identification of stable intermediates and high-energy transition states that connect reactants, intermediates, and products. For example, in an acid-catalyzed ether cleavage, the protonated ether would be an important intermediate. The subsequent nucleophilic attack by a halide ion would proceed through a transition state where the C-O bond is partially broken and the C-halide bond is partially formed. The geometry and energy of this transition state would be critical in determining the reaction rate.
Studies on the oxidation of butanol isomers have shown that consumption occurs through dehydration, unimolecular decomposition, and H-atom abstraction, leading to the formation of various radical intermediates. nih.gov Similar pathways could be computationally explored for 1-Butanol, 4-(2-naphthalenyloxy)-.
Prediction of Reaction Selectivity and Stereoselectivity
When multiple reaction pathways are possible, computational chemistry can predict the selectivity of a reaction. By comparing the activation energies of the different pathways, the most favorable route can be determined. For instance, in electrophilic substitution on the naphthalene ring, calculations can predict whether substitution is more likely to occur at the α or β positions by comparing the stabilities of the corresponding carbocation intermediates (Wheland intermediates).
If the reaction involves the formation of a new stereocenter, computational methods can be used to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the preferred product can be identified. This is particularly relevant for reactions involving the chiral center that could be created at C1 of the butanol chain if it were to undergo certain transformations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as powerful tools to explore the three-dimensional structure and dynamic behavior of molecules over time. For a molecule with the structural complexity of 1-Butanol, 4-(2-naphthalenyloxy)-, these methods can elucidate its flexibility, the interplay of internal interactions, and the influence of its environment.
Computational studies on similar long-chain alkanes and aryl alkyl ethers suggest that the butoxy chain likely adopts a variety of conformations in the gas phase or in non-polar solvents, with the anti-conformation being the most stable for adjacent C-C bonds to minimize steric hindrance. pressbooks.pub The rotation around the C-O bonds of the ether group will influence the orientation of the butoxy chain relative to the planar naphthalene ring.
A significant intramolecular interaction that can be anticipated in this molecule is hydrogen bonding. The terminal hydroxyl group (-OH) of the butanol chain can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. quora.com This could lead to the formation of a transient intramolecular hydrogen bond, creating a cyclic conformation. The stability of such a conformation would depend on the chain length and the resulting ring strain. Studies on ether alcohols have shown that intramolecular hydrogen bonding is a significant factor in their conformational preferences. mdpi.com
Furthermore, non-covalent interactions, such as van der Waals forces and potential π-stacking interactions between the alkyl chain and the naphthalene ring, can also influence the conformational preferences. wikipedia.orgnih.gov The interplay of these forces dictates the equilibrium between extended (linear) and folded conformations.
Table 1: Predicted Torsional Angles and Resulting Conformations
| Rotatable Bond | Torsional Angle (degrees) | Resulting Conformation | Predicted Stability |
| C(α)-C(β) of butoxy chain | ~180 | Anti | High |
| C(β)-C(γ) of butoxy chain | ~180 | Anti | High |
| C(γ)-C(δ) of butoxy chain | ~180 | Anti | High |
| Naphthyl-O-C(α) | Variable | Influences orientation to ring | Dependent on other interactions |
| C(δ)-O-H | Variable | Influences H-bonding | Dependent on solvent |
Note: This table represents a simplified prediction based on general principles of conformational analysis. Actual values would require specific computational modeling.
The behavior of 1-Butanol, 4-(2-naphthalenyloxy)- is expected to be significantly influenced by the solvent environment due to its amphiphilic nature, possessing both a large non-polar aromatic naphthalene group and a polar hydroxyl group.
In polar protic solvents like water or alcohols, the terminal hydroxyl group will readily form intermolecular hydrogen bonds with the solvent molecules. This interaction would likely stabilize the extended conformations of the butoxy chain and reduce the probability of intramolecular hydrogen bonding. mdpi.com The bulky, hydrophobic naphthalene moiety will likely promote self-association or interaction with other non-polar molecules in an aqueous environment.
In non-polar solvents, the propensity for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen may increase, leading to more folded conformations. The absence of competing solvent interactions would allow these weaker intramolecular forces to have a more pronounced effect on the molecule's shape.
The reactivity of the molecule is also solvent-dependent. For instance, the nucleophilicity of the hydroxyl group would be modulated by hydrogen bonding with the solvent. In electrophilic aromatic substitution reactions, the solvent can influence the activation of the naphthalene ring by the alkoxy group. vedantu.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Specific Quantitative Structure-Reactivity Relationship (QSRR) studies for 1-Butanol, 4-(2-naphthalenyloxy)- are not readily found in the literature. However, the principles of QSRR allow for predictions about its reactivity based on its structural features. QSRR models correlate variations in the chemical structure with changes in reactivity.
For 1-Butanol, 4-(2-naphthalenyloxy)-, key structural descriptors that would be considered in a QSRR study include:
Topological Indices: These would describe the size, shape, and degree of branching of the molecule.
Electronic Descriptors: The electron-donating nature of the alkoxy group is known to activate the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. vedantu.comyoutube.com The presence of the naphthalene system provides multiple sites for such reactions.
A hypothetical QSRR model could be developed to predict various properties, such as its performance as a building block in organic synthesis or its interaction with biological targets, by systematically modifying its structure (e.g., changing the length of the alkyl chain, substituting the naphthalene ring) and correlating these changes with observed reactivity.
Table 2: Potential Structural Descriptors for QSRR Studies
| Descriptor Type | Specific Descriptor Example | Predicted Influence on Reactivity |
| Topological | Molecular Weight | Influences physical properties and transport |
| Wiener Index | Relates to molecular branching and surface area | |
| Electronic | Hammett Constants (for substituted analogs) | Predicts electronic effects of substituents on the naphthalene ring |
| Dipole Moment | Influences solubility and intermolecular interactions | |
| Quantum Chemical | HOMO Energy | Relates to electron-donating ability |
| LUMO Energy | Relates to electron-accepting ability |
Note: This table illustrates the types of descriptors that would be relevant for a QSRR study of this compound and its derivatives.
Future Research Directions and Methodological Advancements
Development of Highly Efficient and Sustainable Synthetic Routes
The classical synthesis of aryl ethers like 1-Butanol (B46404), 4-(2-naphthalenyloxy)- often relies on the Williamson ether synthesis. This method typically involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. A documented synthesis of the target compound involves reacting 2-[(4-bromobutyl)oxy]naphthalene with sodium acetate (B1210297) , followed by hydrolysis.
Future research will prioritize the development of more sustainable and efficient versions of this and other synthetic routes. Key areas of focus include:
Optimization of Reaction Conditions: Achieving high yields and selectivity is critically dependent on optimizing parameters such as the choice of base, solvent, temperature, and pressure. Research into strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has shown to improve reaction yields significantly compared to weaker bases in protic solvents.
Green Chemistry Principles: A major thrust will be the incorporation of green chemistry principles. This includes exploring the use of bio-based starting materials, such as 2-butanol derived from biomass sources like levulinic acid, as a potential precursor. Additionally, the use of less toxic and more environmentally benign reactants, such as alkyl tosylates and mesylates in place of hazardous alkyl halides, is a key strategy for improving the sustainability of the synthesis.
Catalyst Innovation: The discovery and application of novel catalysts can greatly enhance reaction efficiency. Transition metal catalysts, including copper(I) and palladium(0), have been shown to increase reaction rates and minimize side reactions. The development of recyclable and reusable catalysts is another critical avenue for making the synthesis more economical and environmentally friendly.
Exploration of Unconventional Reaction Conditions and Activation Methods
Moving beyond traditional batch processing and heating, future syntheses of 1-Butanol, 4-(2-naphthalenyloxy)- will increasingly leverage unconventional reaction conditions to improve efficiency and access novel reactivity.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of alkyl aryl ethers, microwave-assisted methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions under mild conditions. Studies have demonstrated successful microwave-assisted Williamson ether synthesis and other C-O bond formations, sometimes even eliminating the need for a transition-metal catalyst. This technique is scalable and holds significant potential for industrial applications.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved scalability and reproducibility. By pumping reagents through small, temperature-controlled reactors, precise control over reaction conditions is achieved. This technology is particularly advantageous for exothermic reactions and for improving the efficiency of multi-step syntheses by "telescoping" reactions, eliminating the need for isolation of intermediates. The application of flow chemistry could enable a safer, more efficient, and scalable production of 1-Butanol, 4-(2-naphthalenyloxy)- .
Other Activation Methods: Research may also explore other activation techniques such as sonochemistry (the use of ultrasound) and photocatalysis to drive the synthesis under unique conditions. For instance, photocatalysis can enable the formation of radicals from alcohols, which can then participate in novel etherification reactions.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Structural Elucidation
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and analysis.
AI-Driven Synthetic Design: Computer-aided synthesis planning (CASP) is rapidly evolving from rule-based systems to sophisticated AI-driven platforms. These tools can perform complex retrosynthetic analysis, proposing multiple viable synthetic routes for a target molecule like 1-Butanol, 4-(2-naphthalenyloxy)- . AI models, trained on vast databases of chemical reactions, can identify not only known transformations but also suggest novel and more efficient pathways. Hybrid systems, such as ReTReK, integrate deep learning with established chemical knowledge to propose routes that align with a chemist's intuition and strategic goals, optimizing for factors like cost, yield, and sustainability.
ML in Structural Elucidation: Machine learning is also becoming an indispensable tool for confirming molecular structures. ML frameworks can analyze routine one-dimensional NMR spectra (¹H and/or ¹³C) to provide a probabilistic ranking of the most likely chemical structure. These models can predict the presence of specific substructures and their connectivity, which is invaluable for verifying the successful synthesis of the target compound and identifying any byproducts or isomers. Similar ML approaches are being developed for other analytical techniques like infrared (IR) spectroscopy, where models can predict a molecular structure directly from the spectral data.
Design of Next-Generation Analytical Methodologies for Complex Mixtures
The synthesis of 1-Butanol, 4-(2-naphthalenyloxy)- can result in complex mixtures containing the desired product, unreacted starting materials, reagents, and process-related impurities, including potential isomers. Therefore, the development of advanced analytical methodologies is crucial for ensuring the purity and quality of the final compound.
Advanced Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds,
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Butanol, 4-(2-naphthalenyloxy)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-naphthol reacts with a butanol derivative (e.g., 4-bromo-1-butanol) under basic conditions. Evidence from analogous ether syntheses (e.g., (prop-2-yn-1-yloxy)naphthalene) suggests using potassium carbonate (K₂CO₃) in DMF to generate the oxyanion intermediate, followed by alkylation . Reaction time (2–6 hours) and stoichiometric ratios (1:1.2 for naphthol:alkylating agent) are critical for yields >80%. Purification via column chromatography (hexane:ethyl acetate) is recommended .
Q. How can structural characterization of 1-Butanol, 4-(2-naphthalenyloxy)- be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the naphthalene aromatic protons (δ 7.2–8.0 ppm) and the butanol chain’s oxymethylene (δ 3.6–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: C₁₄H₁₆O₂, exact mass 216.1150). FT-IR verifies the hydroxyl stretch (~3300 cm⁻¹) and ether linkage (C-O-C, ~1250 cm⁻¹). Cross-reference with PubChem/SciFinder data for validation .
Q. What analytical techniques are suitable for quantifying trace impurities in 1-Butanol, 4-(2-naphthalenyloxy)-?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10) resolves impurities. GC-MS with derivatization (e.g., silylation) detects volatile byproducts. For polar impurities, solid-phase extraction (SPE) on Oasis HLB cartridges followed by LC-MS/MS is recommended .
Advanced Research Questions
Q. How does the electronic structure of 1-Butanol, 4-(2-naphthalenyloxy)- influence its reactivity in polymerization or photochemical applications?
- Methodological Answer : Computational studies (e.g., DFT calculations ) using Gaussian 16 can model the HOMO-LUMO gap, highlighting the electron-rich naphthalene ring’s role in photoactivity. Experimental validation via UV-Vis spectroscopy (absorption at ~290 nm) and fluorescence quenching assays with electron-deficient monomers (e.g., acrylates) can assess its suitability as a photoinitiator .
Q. What strategies resolve contradictions in reported biological activity data for naphthalene-derived ethers like 1-Butanol, 4-(2-naphthalenyloxy)-?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or impurity profiles . Use dose-response curves across multiple solvents and validate purity via HPLC-DAD . Compare results with structurally similar compounds (e.g., 4-(3-pyridinyloxy)-1-butanol) to isolate substituent effects .
Q. How can 1-Butanol, 4-(2-naphthalenyloxy)- be functionalized for targeted drug delivery systems?
- Methodological Answer : The hydroxyl group enables conjugation via esterification (e.g., with succinic anhydride) or carbamate formation (using phosgene analogs). For nanoparticle encapsulation, RAFT polymerization with methacrylated derivatives forms hydrogels. Biocompatibility testing in vitro (e.g., MTT assays) and in vivo (murine models) is critical .
Q. What computational models predict the environmental persistence and toxicity of 1-Butanol, 4-(2-naphthalenyloxy)-?
- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) factors. Molecular docking (AutoDock Vina) predicts binding to enzymes like cytochrome P450. Validate with microtox assays (Vibrio fischeri) and Daphnia magna acute toxicity tests .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of 1-Butanol, 4-(2-naphthalenyloxy)- under acidic conditions?
- Methodological Answer : Stability discrepancies may stem from pH variability (e.g., HCl concentration) or temperature control . Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring at pH 1–7. NMR tracking of degradation products (e.g., naphthol regeneration) clarifies hydrolysis pathways .
Handling and Safety
Q. What precautions are necessary for safe handling of 1-Butanol, 4-(2-naphthalenyloxy)- in laboratory settings?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in amber glass under nitrogen at 4°C to prevent oxidation. Monitor air quality with PID detectors (threshold <10 ppm). Dispose via incineration (hazardous waste code U001) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
